molecular formula C15H10BrN B1437780 1-(3-Bromophenyl)isoquinoline CAS No. 936498-09-8

1-(3-Bromophenyl)isoquinoline

Cat. No. B1437780
M. Wt: 284.15 g/mol
InChI Key: HERDQHZXYBPTOL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN. It has an average mass of 284.151 Da and a monoisotopic mass of 282.999664 Da .


Synthesis Analysis

The synthesis of isoquinoline compounds has been widely studied. The most common method for the synthesis of isoquinoline is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)isoquinoline consists of a benzene ring fused to a pyridine ring . This structure is similar to that of quinoline, but the nitrogen atom’s location differs in the two molecules .


Chemical Reactions Analysis

The main metabolic pathways of 1-(3-Bromophenyl)isoquinoline appear to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)isoquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 383.6±22.0 °C at 760 mmHg, and a flash point of 185.8±22.3 °C . It has a molar refractivity of 74.5±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 198.2±3.0 cm3 .

Scientific Research Applications

  • Synthetic Applications in Alkaloid Derivatives : Isoquinoline alkaloids, a class of compounds including 1-(3-Bromophenyl)isoquinoline, have shown significant roles in curing various diseases. A study by Azamatov et al. (2023) highlights the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, showcasing their local anesthetic activity and acute toxicity, emphasizing their potential as drug candidates after further investigation and modifications (Azamatov et al., 2023).

  • Use in Palladium-Catalyzed Synthesis : Fan et al. (2015) describe an efficient synthesis method for pyrazolo[5,1-a]isoquinolines through palladium-catalyzed coupling and hydroamination, using compounds such as 1-(3-Bromophenyl)isoquinoline as starting materials. This methodology offers a versatile route for the construction of complex heterocyclic structures (Fan et al., 2015).

  • Formation of Tetracyclic Isoquinoline Derivatives : Roydhouse and Walton (2007) explored the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence, using 1-(3-Bromophenyl)isoquinoline derivatives. This study contributes to the understanding of complex molecular rearrangements and the synthesis of novel isoquinoline structures (Roydhouse & Walton, 2007).

  • Synthesis of Isoquinoline Derivatives for Potential Antitumor Applications : Von Nussbaum et al. (1999) reported the synthesis of various 1-(2-aminophenyl)isoquinoline derivatives, which were used as ligands in the synthesis of oligocyclic platinum(II) complexes. These complexes showed promising in vitro cytotoxicity, suggesting potential antitumor applications (Von Nussbaum et al., 1999).

  • Nucleotide Pyrophosphatase Inhibitors : Ausekle et al. (2016) synthesized various N-fused isoquinoline derivatives, including those derived from 1-(3-Bromophenyl)isoquinoline, as potent inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3. This study highlights the potential of isoquinoline derivatives in medicinal chemistry (Ausekle et al., 2016).

  • Molecular Structure Analysis : The study by Achiwawanich et al. (2010) focused on the molecular structure of 1-(3-Bromophenyl)isoquinoline derivatives, providing insights into the crystal packing and intermolecular interactions of these compounds (Achiwawanich et al., 2010).

Future Directions

Tetrahydroisoquinolines, such as 1-(3-Bromophenyl)isoquinoline, have been widely investigated for the treatment of arrhythmias . Future studies may focus on the absorption and metabolism of this compound in vitro and in vivo, which will provide guidance for future in-depth studies on this compound .

properties

IUPAC Name

1-(3-bromophenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERDQHZXYBPTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307465
Record name 1-(3-Bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)isoquinoline

CAS RN

936498-09-8
Record name 1-(3-Bromophenyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936498-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Guo, L Yu, B Zhao, Y Li, Y Tao… - Macromolecular …, 2012 - Wiley Online Library
Red‐emitting hyperbranched polymers utilizing polyfluorene (PF) and poly(fluorene‐alt‐carbazole) (PFCz) as the branches and the phenyl‐isoquinoline iridium complex [(Piq) 2 Ir(Pytz)…
Number of citations: 36 onlinelibrary.wiley.com
HA Bronstein, CE Finlayson, KR Kirov, RH Friend… - …, 2008 - ACS Publications
A series of heteroleptic cyclometalated Ir(III) complexes with the general structure [Ir(piq-X) 2 (acac)] (where piq = 1-phenylisoquinolato, X = bromine, 9,9-dioctyl-2-fluorenyl, poly(9,9-…
Number of citations: 44 pubs.acs.org
Y Ouyang, X Yue, J Peng, J Zhu, Q Shen… - Organic & Biomolecular …, 2022 - pubs.rsc.org
A metal-free method for the Minisci-type arylation of heterocycles with aryl acyl peroxides has been reported. This strategy enables the rapid and simple synthesis of a series of Minisci-…
Number of citations: 2 pubs.rsc.org
M Wu, S Wang - Synthesis, 2010 - thieme-connect.com
The Hendrickson reagent derived from triflic anhydride and triphenylphosphine oxide exhibited high oxophilicity and induced the intramolecular cyclization of β-arylethylamides perfectly…
Number of citations: 17 www.thieme-connect.com

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